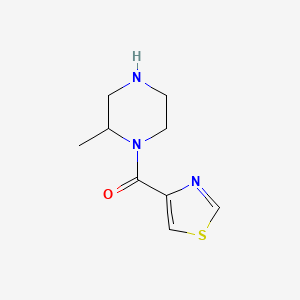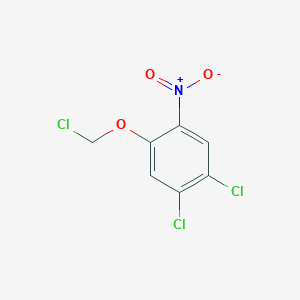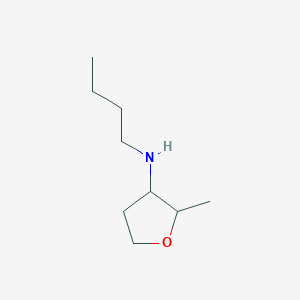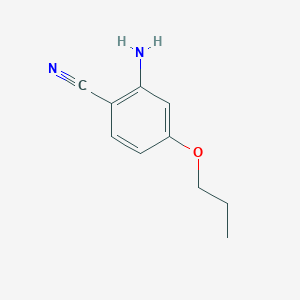
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties in a single molecule imparts a range of chemical and biological properties, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the condensation of a thiazole derivative with a piperazine derivative. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine.
Piperazine: A simple six-membered ring containing two nitrogen atoms, used in various pharmaceutical applications.
Thiazole: The core structure of the compound, known for its wide range of biological activities.
Uniqueness
This compound is unique due to the combination of the thiazole and piperazine moieties, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry .
特性
分子式 |
C9H13N3OS |
|---|---|
分子量 |
211.29 g/mol |
IUPAC名 |
(2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3 |
InChIキー |
QSGKPGTUUUUVTM-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C(=O)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)



![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)


![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)

![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![2-[(Propan-2-ylsulfanyl)methyl]pyrrolidine](/img/structure/B13248866.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)
